molecular formula C18H20N2O7 B3476735 Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate

Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate

Cat. No.: B3476735
M. Wt: 376.4 g/mol
InChI Key: ZBORQOLOIKMONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethoxycarbonyl groups and a hydroxyl group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(ethoxycarbonyl)phenylboronic acid with appropriate pyrazole derivatives under controlled conditions. The reaction is often catalyzed by palladium complexes and requires a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ethoxycarbonyl groups can produce primary alcohols.

Scientific Research Applications

Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate: shares similarities with other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both ethoxycarbonyl and hydroxyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

diethyl 5-(3-ethoxycarbonyl-4-hydroxypyrazol-1-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c1-4-25-16(22)11-7-12(17(23)26-5-2)9-13(8-11)20-10-14(21)15(19-20)18(24)27-6-3/h7-10,21H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBORQOLOIKMONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N2C=C(C(=N2)C(=O)OCC)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate
Reactant of Route 3
Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.